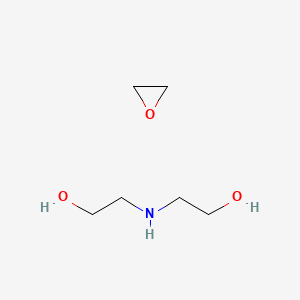

2-(2-Hydroxyethylamino)ethanol;oxirane

Description

Structure

3D Structure of Parent

Properties

CAS No. |

62476-52-2 |

|---|---|

Molecular Formula |

C6H15NO3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;oxirane |

InChI |

InChI=1S/C4H11NO2.C2H4O/c6-3-1-5-2-4-7;1-2-3-1/h5-7H,1-4H2;1-2H2 |

InChI Key |

DOEKWTKLDFCTNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CO1.C(CO)NCCO |

Related CAS |

62476-52-2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Reactor Design and Process Optimization in Ethoxylation Research

The industrial production of ethoxylated products like 2-(2-Hydroxyethylamino)ethanol;oxirane is typically carried out in semi-batch reactors. rsdjournal.org The design and optimization of these reactors are critical for ensuring safety, efficiency, and desired product quality. Research in this area focuses on various aspects, including reactor systems, numerical simulations for design improvement, and process control.

Semi-batch stirred reactors are the most common type used for ethoxylation processes. researchgate.net In this setup, the amine substrate is initially charged into the reactor, and ethylene (B1197577) oxide is fed continuously over a period of time. mt.com The reactor is typically equipped with a stirring mechanism to ensure proper mixing of the reactants and a heat exchange system to manage the highly exothermic nature of the reaction. rsdjournal.orgwikipedia.org

Key features of semi-batch stirred reactors for ethoxylation include:

Stirred Tank Configuration: These reactors are essentially stirred tanks where the reaction occurs in a confined space over time. mt.com

External Circulation Loop: Some designs incorporate an external circulation loop to enhance the reactor's heat exchange capacity. researchgate.net

Material of Construction: Components are often made from chemically resistant materials like stainless steel, PP, PTFE, and PEEK. dwk.com

More advanced reactor designs, such as Venturi loop reactors and spray tower loop reactors, are also used. In Venturi loop reactors, the gas phase (ethylene oxide) is dispersed into the liquid phase, while in spray tower loop reactors, the liquid phase is dispersed into the gaseous phase. researchgate.net

Numerical simulations, particularly Computational Fluid Dynamics (CFD), play a crucial role in understanding and optimizing ethoxylation reactor performance. swinburne.edu.au These simulations help in analyzing various process limitations and improving productivity.

Time-dependent CFD models have been developed for both the ethylene oxide injection system and the stirred ethoxylation reactors. swinburne.edu.au These models can help in:

Identifying Rate-Limiting Factors: Simulations can examine factors like mixing, heat removal, and reactor pressure rating to identify process bottlenecks. swinburne.edu.au

Optimizing Injection Systems: Two-dimensional models of the dip-leg pipe used for ethylene oxide injection can calculate heat transfer and investigate the effects of reaction temperature, injection rates, and pipe sizes. swinburne.edu.au

Predicting Spray Characteristics: For reactors using spray nozzles, simulations can predict flow rate, spray cone angle, and droplet size distribution, which are crucial for optimizing the reaction. researchgate.net

A significant finding from simulation studies is that increasing the reactor pressure rating can enhance productivity. swinburne.edu.au Furthermore, simulations have shown that boiling of ethylene oxide can be significantly reduced by increasing the diameter of the injection pipe, which in turn can increase the reaction rate and shorten the reaction time. swinburne.edu.au

Control of Ethoxylation Degree and Product Distribution

The degree of ethoxylation, which refers to the number of ethylene oxide units added to the amine, and the distribution of the resulting products are critical parameters that determine the properties and applications of the final product. These are primarily controlled by the reactant molar ratios, catalyst type, and reaction conditions.

The molar ratio of ethylene oxide to the amine substrate is a key factor in controlling the average degree of ethoxylation. However, the ethoxylation reaction is difficult to control precisely, often leading to a product with a range of ethoxylation degrees. wikipedia.org

The choice of catalyst also significantly influences the product distribution.

Base Catalysts: Traditional ethoxylation processes use base catalysts like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com These catalysts typically result in a broad, Poisson-type distribution of ethoxylated products. researchgate.net

Lewis Acid Catalysts: Lewis acid catalysts, such as boron trifluoride, can produce alkoxylate products with a more peaked or narrower distribution. google.comgoogle.com

Solid Catalysts: Recent research has focused on various solid catalysts to achieve a narrower distribution of oxyethylene units, which is considered more environmentally benign. researchgate.net For instance, calcium-based catalysts and Al-Mg composite oxide catalysts have been shown to produce ethoxylates with a narrower range distribution. researchgate.net

Reaction temperature and pressure are critical parameters that must be carefully controlled to ensure a safe and efficient ethoxylation process.

Temperature:

The ethoxylation of fatty amines is highly temperature-dependent. chalmers.se

Industrial alcohol ethoxylation is typically carried out at around 180 °C. wikipedia.org

For certain catalyst systems, the temperature must be maintained within a specific range. For example, with some catalysts, ethoxylation performed at temperatures lower than 100°C or higher than 130°C is extremely slow. google.comgoogle.com

Higher temperatures can sometimes lead to a narrower product distribution. researchgate.net

Pressure:

The reaction is typically conducted under a pressure of 1-2 bar. wikipedia.org

The pressure in the reactor is carefully controlled to manage the feed rate of ethylene oxide and prevent its accumulation, which could lead to hazardous conditions. chalmers.se

The ethoxylation reaction is highly exothermic, with a heat of reaction of approximately -92 kJ/mol of ethylene oxide. wikipedia.org Therefore, strict control of both temperature and pressure is essential to prevent thermal runaway and potential explosions. rsdjournal.org

By-product Formation and Mitigation Strategies in Amine Ethoxylation

A significant challenge in the ethoxylation of amines is the formation of undesirable by-products. These by-products can affect the quality of the final product, leading to issues such as color formation and foaming. google.comgoogle.com

Common by-products in amine ethoxylation include:

Glycol Ether Amine By-products: These are a common impurity in ethoxylated amine compounds. google.comgoogle.com

Vinyl Ether Ethoxylates: These can form through the degradation of intermediate compounds. google.comgoogle.com

Oligomers from Acetaldehyde (B116499) Condensations: These can also be present in the final product mixture. google.comgoogle.com

Dioxane: This is an unwanted by-product as it is carcinogenic and an irritant. chalmers.se

The formation of many of these by-products is believed to result from the formation of intermediate quaternary ammonium (B1175870) compounds and their subsequent Hoffmann-type degradation. google.comgoogle.com

Mitigation Strategies:

One effective strategy to mitigate the formation of these by-products is the addition of an acid to the reaction mixture. google.comgoogle.com The acid is thought to react with the intermediate quaternary ammonium compounds, thereby inhibiting the degradation pathways that lead to by-product formation. google.com The type of amine, feed rate of ethylene oxide, temperature, and concentration of the reaction mixture can all influence the optimal level of acid required to minimize by-product formation. google.comgoogle.com

Another important consideration is the presence of water, as it can react with ethylene oxide to form undesired by-products. Therefore, it is important to perform the ethoxylation stages under anhydrous conditions. google.comgoogle.com

Reaction Kinetics and Mechanistic Elucidation

Kinetic Modeling of Amine Ethoxylation Processes

Kinetic modeling provides a quantitative framework for describing the rate at which reactants are consumed and products are formed. For the ethoxylation of diethanolamine (B148213), this involves a series of consecutive reactions where ethylene (B1197577) oxide adds to the secondary amine group and subsequently to the hydroxyl groups of the resulting products.

The experimental determination of reaction rates is the foundation of any kinetic model. For amine ethoxylation, this is typically carried out in laboratory-scale batch or semi-batch reactors that can operate under elevated temperatures and pressures. researchgate.netresearchgate.net A common apparatus is a well-stirred autoclave reactor, which allows for precise control over reaction conditions. researchgate.netswinburne.edu.au

The general procedure involves:

Charging the reactor with the initial amine (diethanolamine) and, if applicable, a catalyst.

Heating the reactor contents to the desired reaction temperature, typically in the range of 80-190°C. swinburne.edu.augoogle.com

Feeding a specific quantity of ethylene oxide into the reactor at a controlled rate, maintaining isothermal and isobaric conditions. researchgate.net

Collecting samples of the reaction mixture at various time intervals throughout the reaction.

Analyzing the samples to determine the concentration of reactants (DEA, EO) and products (TEA, and higher ethoxylates). Analytical techniques such as gas chromatography (GC) and titration are often employed to quantify the composition of the mixture. chalmers.se

The data collected—concentration versus time—is then used to calculate the instantaneous reaction rates for each step in the reaction sequence. swinburne.edu.au Researchers must also account for mass transfer limitations to ensure that the measured rates reflect the intrinsic chemical kinetics rather than diffusion effects. swinburne.edu.au

The ethoxylation of amines is generally modeled as a series of second-order reactions, where the rate is proportional to the concentration of both the amine (or its ethoxylated derivative) and ethylene oxide. researchgate.net The temperature dependence of the rate constants (k) for each reaction step is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential or frequency factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

By conducting experiments at various temperatures, the Arrhenius parameters (A and Ea) can be determined for each reaction step. While specific kinetic data for the DEA-EO reaction is often proprietary, studies on similar amine ethoxylation processes, such as the ethoxylation of mono-methyl amine (MMA), provide insight into the typical values of these parameters.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) |

|---|---|---|

| MMA + EO → MMEA | 19.46 | 6.02 x 10⁸ |

| MMEA + EO → MDEA | 4.2 | 21.12 |

| MDEA + EO → MDEA-P | 9.46 | 307 |

Once a kinetic model with its associated parameters is developed, it must be validated. Sensitivity analysis is a powerful tool used for this purpose. It involves systematically varying the kinetic parameters (like Ea and A) within a process simulator (e.g., Aspen Plus) to determine their impact on the model's output. researchgate.netresearchgate.net The goal is to identify which parameters have the most significant influence on the predicted product distribution. mdpi.com

The validation process typically involves:

Developing a kinetic model based on laboratory-scale experimental data. researchgate.net

Simulating an industrial-scale reactor using this model.

Comparing the simulation results with actual data from the industrial plant. researchgate.net

Performing a sensitivity analysis by adjusting the kinetic parameters in the simulation to minimize the discrepancy between the model's predictions and the plant data. researchgate.netresearchgate.net

If the kinetic parameters derived from lab experiments yield predictions that are consistent with industrial-scale operations, the model is considered validated. researchgate.net This process confirms that the model accurately captures the reaction kinetics across different scales and can be reliably used for process optimization and control.

Elucidation of Reaction Mechanisms

The reaction between diethanolamine and ethylene oxide proceeds through a well-established nucleophilic substitution pathway. The specifics of the intermediates and transition states involved are crucial for a complete understanding of the reaction's selectivity and rate.

The core of the reaction mechanism is the nucleophilic ring-opening of the strained three-membered oxirane ring. researchgate.netchemistrysteps.com The nitrogen atom of the diethanolamine molecule, with its lone pair of electrons, acts as the nucleophile. The reaction follows an SN2-type mechanism. chemistrysteps.comresearchgate.net

The key steps are:

Nucleophilic Attack: The nucleophilic nitrogen atom of DEA attacks one of the two carbon atoms of the ethylene oxide ring. Due to the high ring strain of the epoxide, this reaction proceeds even though an alkoxide is not typically a good leaving group. chemistrysteps.comresearchgate.net The attack occurs on the less sterically hindered side of the epoxide. mdpi.com

Ring-Opening: The attack of the amine leads to the simultaneous formation of a new carbon-nitrogen (C-N) bond and the cleavage of a carbon-oxygen (C-O) bond in the oxirane ring. researchgate.net This concerted process relieves the ring strain, which is the primary driving force for the reaction.

This regioselective opening of the oxirane ring is a fundamental reaction in organic chemistry for producing β-amino alcohols. researchgate.net In the case of DEA reacting with EO, the initial product is triethanolamine (B1662121).

Zwitterionic Intermediate: The initial nucleophilic attack by the neutral amine on the epoxide ring results in the formation of a zwitterionic intermediate. This species contains both a negatively charged oxygen (an alkoxide) and a positively charged nitrogen (a quaternary ammonium (B1175870) ion).

Proton Transfer: This zwitterionic intermediate is highly reactive. A rapid proton transfer occurs to neutralize the charges. The proton is typically transferred from the newly formed ammonium group to the alkoxide oxygen. This step can be facilitated by another amine molecule or a protic solvent, which can act as a proton shuttle. datapdf.com The result is the formation of the neutral β-amino alcohol product, triethanolamine.

Transition State: The transition state for the SN2 ring-opening step is a high-energy configuration where the C-N bond is partially formed and the C-O bond of the ring is partially broken. Computational studies using methods like density functional theory (DFT) can be employed to model the geometry and energy of these transition states. researchgate.net

Further Ethoxylation and Quaternary Ammonium Intermediates: Triethanolamine can itself react with additional molecules of ethylene oxide. The reaction of TEA with EO is believed to proceed through the formation of an intermediate quaternary ammonium compound, such as 2-(tris(2-hydroxyethyl)ammonio)ethanolate. google.com These intermediates can then undergo further reactions or degradation, leading to the formation of polyethoxylated chains and potential byproducts. google.com

Hydrogen Borrowing Pathways in Related Amine-Alcohol Reactions

The synthesis of amines from alcohols can be achieved through a highly efficient and atom-economical process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This catalytic cycle begins with the dehydrogenation of an alcohol by a transition-metal catalyst to form a reactive carbonyl intermediate, such as an aldehyde or ketone. researchgate.netrsc.org This intermediate then undergoes a condensation reaction with an amine to generate an imine. researchgate.net In the final step, the metal hydride species, which was formed during the initial dehydrogenation, reduces the imine to produce the N-alkylated amine product and regenerate the active catalyst. nih.govresearchgate.net This process is advantageous as it utilizes readily available alcohols as alkylating agents, with water being the sole byproduct. rsc.org

Mechanistic studies have provided evidence for this pathway. For instance, in-situ NMR studies have shown the simultaneous presence of the starting alcohol and amine, the intermediate aldehyde, and the final N-alkylated amine product, which supports the borrowing hydrogen mechanism. researchgate.net Furthermore, control experiments have confirmed that both the oxidation of the alcohol to the corresponding carbonyl compound and the subsequent transfer hydrogenation of the in-situ formed imine occur under the reaction conditions. researchgate.net A variety of transition metals, including ruthenium, rhodium, iridium, iron, and manganese, have been found to be effective catalysts for this transformation. researchgate.netresearchgate.net The general mechanism can be summarized in the following key steps:

Dehydrogenation: The alcohol substrate is oxidized by the metal catalyst to form a carbonyl compound and a metal hydride species.

Condensation: The in-situ generated carbonyl compound reacts with an amine to form an imine intermediate.

Hydrogenation: The metal hydride transfers the "borrowed" hydrogen to the imine, resulting in the formation of the final amine product and regeneration of the catalyst. nih.gov

Catalysis in Ethoxylation Processes

The reaction of 2-(2-Hydroxyethylamino)ethanol with oxirane is a type of ethoxylation reaction. Catalysis plays a crucial role in controlling the rate and selectivity of such processes.

Base catalysts are widely used in industrial ethoxylation processes. researchgate.net Potassium hydroxide (B78521) (KOH) is one of the most common catalysts, leading to what is known as a broad-range ethoxylate distribution. purdue.edu The catalytic cycle with a base catalyst like KOH involves the deprotonation of the alcohol (in this case, 2-(2-Hydroxyethylamino)ethanol) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the oxirane ring in a ring-opening reaction. The resulting product is also an alkoxide, which can then react with another oxirane molecule, leading to the formation of a polyether chain.

The broad distribution of ethoxymers is attributed to the fact that the newly formed ethoxylated alcohols can also be deprotonated and react with ethylene oxide, leading to a mixture of products with varying chain lengths. researchgate.net The reactivity of the different alcohol species (the starting alcohol and the various ethoxylated products) influences the final product distribution. researchgate.net Other basic catalysts such as sodium hydroxide (NaOH) and sodium methylate (NaOMe) are also used and produce similar broad-range ethoxylates. purdue.edu The choice of cation (e.g., K+ vs. Na+) can influence the catalytic activity. researchgate.net

Acid and Lewis acid catalysts can also be employed to promote the ring-opening of oxirane. In this mechanism, the acid catalyst first activates the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. youtube.com The nucleophile, in this case, the amine or hydroxyl group of 2-(2-Hydroxyethylamino)ethanol, then attacks one of the carbon atoms of the protonated oxirane, leading to the opening of the ring.

Lewis acids, such as various transition metal salts (e.g., SnCl₄·5H₂O, Co(OAc)₂·4H₂O, NiCl₂), can also catalyze the aminolysis of epoxides under solvent-free conditions. libretexts.orgresearchgate.net The Lewis acid coordinates to the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates the nucleophilic attack by the amine. researchgate.net Quantum chemical studies on Lewis acid-catalyzed epoxide ring-opening have shown that the reaction barrier decreases with increasing acidity of the Lewis acid (e.g., in the series Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺). researchgate.net This enhanced reactivity is attributed to the reduction of steric (Pauli) repulsion between the epoxide and the nucleophile, as the Lewis acid polarizes the filled orbitals of the epoxide away from the incoming nucleophile. researchgate.net

Both homogeneous and heterogeneous catalysts can be utilized in ethoxylation processes. Homogeneous catalysts, such as KOH and many Lewis acids, are dissolved in the reaction medium. wikipedia.orgsurrey.ac.uk This generally leads to high activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. surrey.ac.ukdnu.dp.ua However, a significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. wikipedia.orgdnu.dp.ua

Heterogeneous catalysts, on the other hand, exist in a different phase from the reactants and products, typically as a solid in a liquid or gas phase reaction. wikipedia.org This facilitates easy separation of the catalyst by filtration, which simplifies product purification and allows for catalyst recycling. wikipedia.orgdnu.dp.ua Examples of heterogeneous catalysts for ethoxylation include certain mixed metal oxides. While heterogeneous catalysts offer practical advantages in terms of separation, they can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts due to less well-defined active sites and potential mass transfer limitations. surrey.ac.ukdnu.dp.ua

A comparison of the general characteristics of homogeneous and heterogeneous catalysis is presented in the table below.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase (e.g., liquid). wikipedia.org | Catalyst and reactants are in different phases (e.g., solid catalyst in a liquid reaction). wikipedia.org |

| Activity/Selectivity | Often high activity and selectivity. surrey.ac.ukdnu.dp.ua | Can have lower activity and selectivity. dnu.dp.ua |

| Catalyst Separation | Often difficult and expensive. wikipedia.orgdnu.dp.ua | Generally straightforward (e.g., filtration). wikipedia.orgdnu.dp.ua |

| Heat & Mass Transfer | Generally good heat and mass transfer. wikipedia.org | Can be limited by diffusion. wikipedia.org |

| Active Sites | Well-defined active sites. wikipedia.org | Often poorly defined active sites. wikipedia.org |

There is ongoing research into the development of novel catalytic systems for reactions involving alcohols and amines, including those with improved activity, selectivity, and stability. Pincer complexes, which are organometallic compounds where a central metal atom is held in a rigid tridentate ligand framework, have emerged as a promising class of catalysts. These complexes are known for their high stability and catalytic activity in a variety of transformations, including hydrogenation, dehydrogenation, and C-C bond formation.

In the context of amine-alcohol reactions, pincer complexes of metals like ruthenium, manganese, and iron have been successfully employed in hydrogen borrowing catalysis. researchgate.net The pincer ligand framework allows for fine-tuning of the steric and electronic properties of the metal center, which in turn influences the catalytic performance. Some pincer ligands are not just passive scaffolds but can actively participate in the catalytic cycle through metal-ligand cooperation. The development of chiral pincer complexes has also opened up possibilities for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of 2-(2-Hydroxyethylamino)ethanol with oxirane is governed by both steric and electronic factors. The nucleophilic attack of the amine or hydroxyl group on the oxirane ring is an Sₙ2-type reaction, and as such, is sensitive to steric hindrance at the site of attack. wikipedia.org

Steric effects arise from the spatial arrangement of atoms and can hinder the approach of the nucleophile to the electrophilic carbon of the oxirane ring. In the case of substituted oxiranes, the nucleophile will preferentially attack the less sterically hindered carbon atom. wikipedia.org For the reaction with 2-(2-Hydroxyethylamino)ethanol, both the primary and secondary amine hydrogens, as well as the hydroxyl hydrogens, are potential nucleophiles after deprotonation. The relative reactivity of these sites will be influenced by the steric bulk around them.

Electronic effects relate to how the distribution of electrons in the reacting molecules influences their reactivity. The nucleophilicity of the amine and hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol is a key electronic factor. The presence of electron-donating or electron-withdrawing groups on the nucleophile can affect its reactivity. For instance, in the reaction of substituted anilines with phenyl glycidyl (B131873) ether, a Hammett plot can be constructed to correlate the reaction rate with the electronic properties of the substituents.

A quantum chemical study on the reaction of tertiary amines with 2-(chloromethyl)oxirane demonstrated a clear correlation between the steric effect of the amine and the activation energy of the reaction. researchgate.net The study calculated the topological steric effect indexes (TSEI) for a series of amines and found that as the steric bulk of the amine increases, the energy barrier for the ring-opening reaction also increases. researchgate.net

The following table presents data from a quantum chemical study on the influence of steric factors on the reactivity of tertiary amines with an epoxide. researchgate.net

| Amine | Topological Steric Effect Index (TSEI) | Activation Energy (Ea), kJ/mol |

| (CH₃)₃N | 2.00 | 114.3 |

| (CH₃)₂C₂H₅N | 2.33 | 120.2 |

| CH₃(C₂H₅)₂N | 2.67 | 126.9 |

| (C₂H₅)₃N | 3.00 | 134.4 |

This data clearly illustrates that an increase in the steric bulk of the amine (as indicated by the increasing TSEI value) leads to a higher activation energy for the reaction with the epoxide, thus decreasing the reaction rate. researchgate.net

Advanced Characterization Techniques for Structural Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By investigating the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy reveal distinct features of a compound's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C{¹H})

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(2-Hydroxyethylamino)ethanol, the ¹H NMR spectrum is characterized by signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the oxygen atom (CH₂-O) are deshielded and appear at a lower field (higher ppm value) compared to those adjacent to the nitrogen atom (CH₂-N). The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. In deuterated chloroform (B151607) (CDCl₃), the signals for the methylene (B1212753) protons typically appear as triplets due to coupling with the adjacent methylene group protons. nih.govguidechem.com

The ¹³C{¹H} NMR spectrum provides information on the carbon framework. For the symmetric DEA molecule, two distinct signals are expected: one for the carbons bonded to the hydroxyl groups (C-O) and another for the carbons bonded to the amine group (C-N). nih.gov The carbon attached to the more electronegative oxygen atom will resonate at a lower field. nih.gov

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-N- | ~2.74 - 2.80 | Triplet |

| ¹H | -CH₂-O- | ~3.62 - 3.74 | Triplet |

| ¹H | -OH, -NH | ~4.20 (Broad) | Singlet |

| ¹³C | -CH₂-N- | ~51.3 | N/A |

| ¹³C | -CH₂-O- | ~60.5 | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The FTIR spectrum of 2-(2-Hydroxyethylamino)ethanol displays several key absorption bands. A prominent, broad band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibrations of the alcohol groups, with the broadening caused by intermolecular hydrogen bonding. jconsortium.commdpi.com The N-H stretching of the secondary amine typically appears in the same region, often around 3360 cm⁻¹. researchgate.net C-H stretching vibrations of the methylene groups are observed between 2850 and 3000 cm⁻¹. jconsortium.com The fingerprint region of the spectrum contains C-O and C-N stretching vibrations, typically found around 1000-1100 cm⁻¹, and N-H deformation bands near 1460 cm⁻¹. jconsortium.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3550 (Broad) | O-H Stretch | Alcohol (-OH) |

| ~3360 | N-H Stretch | Secondary Amine (-NH) |

| 2850 - 3000 | C-H Stretch | Methylene (-CH₂) |

| ~1460 | N-H Deformation | Secondary Amine (-NH) |

| 1000 - 1100 | C-O Stretch | Alcohol (-C-O) |

| 1000 - 1100 | C-N Stretch | Amine (-C-N) |

UV-Visible Spectroscopy for Derivatized Products

Direct analysis of 2-(2-Hydroxyethylamino)ethanol by UV-Visible spectroscopy is challenging as the molecule lacks a significant chromophore that absorbs light in the UV-Visible range. However, this limitation can be overcome by chemical derivatization, a process that converts the analyte into a new compound with strong UV-Visible absorption properties. researchgate.net

The amine and alcohol functional groups in DEA can react with specific derivatizing agents to form a product with a high molar absorptivity. For instance, reagents like dansyl chloride or 9-methylfluorenyl chloroformate react with the amine group to yield a derivative that can be detected and quantified spectrophotometrically. researchgate.netgoogle.com The analysis involves measuring the absorbance of the derivatized product at its wavelength of maximum absorbance (λmax). This approach is particularly useful for quantifying trace amounts of DEA in various matrices. rsc.org One study detailed a method where DEA was derivatized with dansyl chloride in a micellar medium, which allowed for both extraction and derivatization in a single step prior to analysis. researchgate.netrsc.org Another method uses 1-naphthylisothiocyanate (NITC) as a derivatizing agent for subsequent analysis by HPLC with UV detection. osha.gov

Chromatographic Techniques for Product Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and for precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used techniques in this domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal technique for identifying and quantifying volatile and semi-volatile compounds. Direct analysis of DEA by GC can be problematic due to its polarity and high boiling point, often leading to poor peak shape. osha.gov Therefore, derivatization is commonly employed to increase volatility and improve chromatographic performance.

In GC-MS analysis, the separated components are ionized and fragmented. The resulting mass spectrum shows a fragmentation pattern that is unique to the compound's structure. For an ethanolamine (B43304), common fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant pathway for aliphatic amines. libretexts.org The loss of small, stable molecules like water (H₂O) from the molecular ion is also common for alcohols. libretexts.org The NIST WebBook provides mass spectral data for diethanolamine (B148213), showing characteristic fragment ions that can be used for its identification. nist.gov

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Origin |

|---|---|---|

| 105 | [C₄H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 104 | [M-H]⁺ | Loss of a hydrogen atom |

| 87 | [M-H₂O]⁺ | Loss of water |

| 74 | [M-CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 44 | [CH₂NHCH₂]⁺ | Alpha-cleavage product |

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds like DEA. When coupled with Mass Spectrometry (LC-MS), it provides high sensitivity and selectivity for quantification.

Due to the high polarity of ethanolamines, Hydrophilic Interaction Liquid Chromatography (HILIC) is a frequently used separation mode. nih.gov HILIC columns effectively retain and separate polar analytes using a mobile phase typically consisting of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller amount of aqueous buffer. nih.govhelixchrom.com Several methods have been developed for the analysis of ethanolamines in various samples, including water and cosmetic products. nih.govosti.gov

LC-MS/MS (tandem mass spectrometry) is the gold standard for trace quantification. In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ for DEA, m/z 106.1) is selected and fragmented to produce characteristic product ions (e.g., m/z 88.0). nih.gov This specific transition is monitored, a technique known as Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise, allowing for very low detection limits. osti.govantpedia.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of ethanolamines. osti.gov

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | HILIC Silica or Amaze SC Mixed-Mode Column |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Formate/Acetate (B1210297) buffer (e.g., 88:12, v/v) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source (MS) | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Transition for DEA | Precursor Ion (m/z) 106.1 → Product Ion (m/z) 88.0 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net It separates molecules based on their hydrodynamic volume in solution. youtube.com This method is essential for characterizing the polymeric derivatives of "2-(2-Hydroxyethylamino)ethanol;oxirane," providing critical information about the average molecular weight and the breadth of the molecular weight distribution, which significantly influence the physical and chemical properties of the polymer.

In GPC, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column more quickly. youtube.com Smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. youtube.com This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

The output from a GPC analysis is a chromatogram that plots the detector response against elution volume or time. By calibrating the system with polymer standards of known molecular weight, the elution volumes can be converted to molecular weights. From this data, several important molecular weight averages can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

GPC is a valuable tool for quality control in polymer production and for research and development of new polymeric materials derived from ethoxylated amines. lcms.czcirs-ck.com

Table 2: Typical GPC Data for a Polymer Derivative of this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 3,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 4,200 g/mol |

| Polydispersity Index (PDI) | 1.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Elemental Analysis of Ethoxylated Amine Derivatives

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For ethoxylated amine derivatives, it is primarily used to determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). This information is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample at a high temperature in the presence of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then separated and quantified by a detector. The weight percentages of the elements in the original sample are calculated from the amounts of these combustion products.

For a series of ethoxylated amine derivatives with varying lengths of the polyethylene (B3416737) glycol chain, the elemental composition will change systematically. As the degree of ethoxylation increases, the relative contribution of the ethylene (B1197577) oxide units to the total molecular weight becomes more significant. Consequently, the weight percentage of carbon and hydrogen will approach the values for pure polyethylene glycol, while the weight percentage of nitrogen, which is part of the original amine, will decrease.

This predictable change in elemental composition can be used to verify the average degree of ethoxylation in a sample, complementing data obtained from other techniques like mass spectrometry and NMR spectroscopy.

Table 3: Theoretical Elemental Analysis Data for Ethoxylated Amine Derivatives with Varying Degrees of Ethoxylation

| Number of Ethylene Oxide Units (n) | % Carbon | % Hydrogen | % Nitrogen |

| 2 | 51.87 | 9.78 | 7.56 |

| 5 | 52.83 | 9.65 | 5.53 |

| 10 | 53.30 | 9.59 | 3.92 |

| 15 | 53.48 | 9.56 | 2.97 |

Note: The data in this table is hypothetical and calculated for illustrative purposes.

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Polymer Derivatives

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. kohan.com.tw For polymer derivatives of "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing their thermal stability and characterizing their thermal transitions. plymouth.ac.uk

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kohan.com.tw This technique is primarily used to determine the thermal stability and composition of polymeric materials. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined, providing insights into the material's thermal stability. mdpi.com The residual mass at the end of the analysis can indicate the amount of inorganic filler or char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. kohan.com.tw It is used to detect and quantify the energy changes associated with thermal transitions in a material. plymouth.ac.uk For polymeric derivatives, DSC can identify:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

These thermal properties are critical for determining the processing conditions and end-use applications of the polymer.

Table 4: Representative TGA Data for a Polymer Derivative

| Parameter | Temperature (°C) |

| Onset of Decomposition (5% weight loss) | 320 |

| Temperature of Maximum Decomposition Rate | 385 |

| Char Yield at 600 °C | 15% |

Note: The data in this table is hypothetical and for illustrative purposes.

Table 5: Representative DSC Data for a Polymer Derivative

| Thermal Transition | Temperature (°C) |

| Glass Transition Temperature (Tg) | -15 |

| Melting Temperature (Tm) | 45 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Amine-Oxirane Systems

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the amine-oxirane system, DFT is instrumental in elucidating the intricate details of the ethoxylation reaction, where the nucleophilic amine attacks the electrophilic carbon atoms of the oxirane ring, leading to its opening and the formation of a new hydroxyethyl group.

Electronic Structure and Reactivity Predictions

DFT calculations are employed to analyze the electronic properties of the reactants, diethanolamine (B148213) and oxirane, to predict their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential.

The reaction is a nucleophilic substitution (SN2) type, where the nitrogen atom of the amine acts as the nucleophile and attacks one of the carbon atoms of the oxirane ring. The HOMO of the diethanolamine is localized on the nitrogen atom, indicating this is the site of highest electron density and the origin of its nucleophilic character. Conversely, the LUMO of the oxirane molecule is centered on the C-O bonds, specifically at the carbon atoms, marking them as the electrophilic sites susceptible to nucleophilic attack. The energy gap between the amine's HOMO and the oxirane's LUMO is a critical factor in determining the reaction's feasibility; a smaller gap generally corresponds to higher reactivity.

Reactivity descriptors, such as the Fukui function, can be calculated to provide a more detailed picture of local reactivity. For oxirane, these calculations confirm that the carbon atoms are the primary sites for nucleophilic attack. The electrostatic potential maps visually represent the charge distribution, showing negative potential (electron-rich) around the amine's nitrogen and positive potential (electron-poor) near the oxirane's carbon atoms, further supporting the predicted reaction pathway.

Transition State Analysis and Reaction Pathway Mapping

DFT is a crucial tool for mapping the potential energy surface of the diethanolamine-oxirane reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is essential for determining the reaction's activation energy (Ea). The reaction is understood to proceed via a backside SN2 attack, where the amine's nitrogen atom approaches a carbon atom of the oxirane ring from the opposite side of the C-O bond.

Computational studies on model systems, such as the reaction between ethylene (B1197577) oxide and methylamine or other tertiary amines, have established the general mechanism and energetics. These studies show that the reaction can be catalyzed by molecules capable of hydrogen bonding, such as an alcohol or another amine molecule. researchgate.net The catalyst interacts with the oxygen atom of the oxirane ring, polarizing the C-O bond and making the carbon atom more electrophilic, thereby lowering the activation energy of the transition state. researchgate.net In the case of diethanolamine reacting with oxirane, the hydroxyl groups on the DEA molecule itself, or on the newly formed ethoxylated product, can provide this catalytic effect through intramolecular or intermolecular hydrogen bonding.

The geometry of the transition state is characterized by an elongated C-O bond in the oxirane ring and the partial formation of the new N-C bond. Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Reaction System | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

| Ethylene Oxide + Water | Acid | ~85 | tandfonline.com |

| Ethylene Oxide + Water | None | ~125 | tandfonline.com |

| 2-(chloromethyl)oxirane + Tertiary Amine | None | Varies with amine structure | acs.org |

This table presents representative activation energies for oxirane ring-opening reactions under different conditions, as determined by DFT calculations on model systems. The exact values for the 2-(2-hydroxyethylamino)ethanol and oxirane system would require specific calculations but are expected to follow similar trends, with catalysis significantly lowering the energy barrier.

Molecular Dynamics (MD) Simulations of Ethoxylated Amine Systems

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules in the system over time. For ethoxylated amines, the products of the DEA-oxirane reaction, MD simulations provide valuable insights into their behavior in bulk and in solution, particularly concerning their aggregation and interaction with solvents like water.

Intermolecular Interactions and Self-Assembly

Ethoxylated amines are amphiphilic molecules, possessing a polar head group (the nitrogen atom and hydroxyl termini) and a more nonpolar polyoxyethylene chain. This dual nature drives their self-assembly into larger structures, such as micelles, in aqueous solutions. MD simulations can model this process by explicitly calculating the non-covalent interactions between molecules.

The key intermolecular forces at play include:

Hydrogen Bonding: The hydroxyl (-OH) groups and the nitrogen atom of the ethoxylated amines can act as hydrogen bond donors and acceptors. Strong hydrogen bonds form between the surfactant molecules themselves and between the surfactant and water molecules. Simulations of ethanolamines in aqueous solutions have shown that these hydrogen bonds are critical for stabilizing the molecular conformations and interactions. mdpi.comtandfonline.com

Van der Waals Interactions: These forces are significant between the nonpolar ethylene oxide chains, contributing to the hydrophobic core of the self-assembled aggregates.

Electrostatic Interactions: The partial charges on the atoms, particularly the polar amine and hydroxyl head groups, lead to dipole-dipole interactions that influence molecular orientation and packing.

MD simulations can track the formation of clusters and determine key properties like the critical micelle concentration (CMC) and the aggregation number (the number of molecules in a micelle). The simulations reveal how the molecules orient themselves to minimize unfavorable interactions with water, with the hydrophobic chains congregating in the core and the hydrophilic heads forming the outer shell of the micelle. nih.gov

Solvation Effects and Aqueous Medium Stability

The interaction of ethoxylated amines with water is fundamental to their function as surfactants. MD simulations are extensively used to study solvation by analyzing the structure and dynamics of water molecules in the vicinity of the solute.

The stability of these compounds in an aqueous medium is largely governed by the hydrogen bonding network formed between the surfactant's hydrophilic groups and the surrounding water molecules. mdpi.com The ether oxygens in the polyoxyethylene chains are also capable of accepting hydrogen bonds from water, contributing significantly to the molecule's solubility. MD simulations of ethanolamines have demonstrated that they are preferentially solvated by water molecules. tandfonline.com

Analysis tools such as the Radial Distribution Function (RDF) are calculated from MD trajectories to quantify the solvation shell structure. The RDF provides information on the probability of finding a water molecule at a certain distance from a specific atom (e.g., the nitrogen or a hydroxyl oxygen) on the surfactant molecule. Peaks in the RDF indicate well-defined solvation shells, and integrating these peaks can estimate the number of water molecules directly interacting with the hydrophilic sites. These simulations confirm the strong hydration of the polar head group, which is essential for the stability of the dissolved molecule or the micellar structure in water.

Quantitative Structure-Property Relationship (QSPR) Modeling of Ethoxylated Amines

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or property-based features of a molecule (known as molecular descriptors) with a specific physicochemical property. For ethoxylated amines, QSPR models can predict important functional properties without the need for extensive experimentation. nih.gov

A typical QSPR study involves several steps:

Data Set Collection: A set of molecules with known experimental property values is gathered. For ethoxylated surfactants, this could be properties like the Hydrophile-Lipophile Balance (HLB) or the Critical Micelle Concentration (CMC). tandfonline.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional descriptors (e.g., molecular weight, number of oxygen atoms), topological descriptors (e.g., connectivity indices like the Kier-Hall index), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the property of interest.

For non-ionic surfactants like ethoxylated amines, a key property is the HLB value, which indicates the balance between the hydrophilic and lipophilic portions of the molecule and guides its application as an emulsifier. A successful QSPR model was developed for ethoxylated alcohols and alkylphenols, which are structurally similar to ethoxylated amines. acs.orgnih.gov

The model for predicting HLB is given by the equation: HLB = a * (KH0) + b * (No) + c

Where:

KH0 is the zero-order Kier-Hall index, a topological descriptor related to the molecule's size and shape.

No is the number of oxygen atoms in the hydrophilic polyoxyethylene chain.

a, b, and c are constants determined from the regression analysis.

This model demonstrated a high correlation coefficient (R² > 0.98), indicating its strong predictive power for the dataset. acs.orgnih.gov Such models are invaluable for designing new surfactants with desired properties by allowing for in silico screening of candidate structures, thereby accelerating the development process.

| Property Modeled | Key Descriptors Used | Model Type | Statistical Quality (R²) | Reference |

| Hydrophile-Lipophile Balance (HLB) | Kier-Hall index (KH0), Number of oxygen atoms (No) | Multiple Linear Regression | 0.984 | acs.orgnih.gov |

| Critical Micelle Concentration (CMC) | Molecular weight, Partition coefficient (log P), Polarizability, Van der Waal's surface area | Multiple Linear Regression | 0.989 | |

| Cloud Point | Molecular size, Structure of hydrocarbon moiety, Degree of oxyethylation | Support Vector Machine | 0.988 | tandfonline.com |

This table summarizes findings from various QSPR studies on non-ionic surfactants, showcasing the types of properties predicted, the molecular descriptors employed, and the high predictive accuracy of the models.

In Silico Predictions of Reaction Outcomes and Properties

Computational chemistry and theoretical modeling serve as powerful tools for predicting the outcomes of chemical reactions and the intrinsic properties of molecules before their synthesis. While specific in silico studies on the reaction between 2-(2-hydroxyethylamino)ethanol and oxirane to form the titled adduct are not extensively available in publicly accessible literature, general principles and findings from computational studies on analogous reactions, such as the ring-opening of epoxides by amines, provide valuable predictive insights.

Theoretical investigations into the nucleophilic ring-opening of oxiranes by amines consistently show that the reaction mechanism is influenced by factors such as the nature of the amine (primary, secondary, or tertiary), the solvent, and the presence of catalysts. researchgate.netrsc.org Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to model the reaction pathways, locate transition states, and determine activation energies. acs.org These studies help in predicting the regioselectivity and stereoselectivity of the reaction, which in the case of an unsymmetrical epoxide, is a critical factor.

For the reaction of a secondary amine like 2-(2-hydroxyethylamino)ethanol with oxirane, computational models would predict a nucleophilic attack of the nitrogen atom on one of the carbon atoms of the oxirane ring, leading to the formation of a β-amino alcohol. nih.govmdpi.com The energy profile of this SN2-type reaction can be calculated to predict its feasibility and rate.

Furthermore, in silico methods are instrumental in predicting a wide array of physicochemical properties of the resulting molecule. rsc.org Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations can estimate properties crucial for the handling and application of the compound. Although specific data for "2-(2-Hydroxyethylamino)ethanol;oxirane" is not available, a predictive table based on computational methods for similar amino alcohols is presented below to illustrate the types of data that can be generated.

Table 1: Predicted Physicochemical Properties of a Representative β-Amino Alcohol

| Property | Predicted Value | Computational Method |

| Molecular Weight ( g/mol ) | 149.19 | Calculation |

| Boiling Point (°C) | 275.5 ± 25.0 | QSPR |

| pKa (at 25°C) | 9.50 ± 0.10 | ACD/pKa GALAS |

| LogP (Octanol-Water Partition Coefficient) | -1.50 ± 0.30 | CLogP |

| Water Solubility (g/L at 25°C) | >1000 | ALOGPS |

| Vapor Pressure (mmHg at 25°C) | 0.001 ± 0.0005 | MPBPWIN |

Note: The data in this table is illustrative for a generic β-amino alcohol and not the specific title compound, as direct computational studies are not publicly available.

Detailed research findings from computational studies on related systems have elucidated the role of solvent molecules in stabilizing transition states through hydrogen bonding, thereby lowering the activation energy barrier. researchgate.net For instance, studies on the ring-opening of epoxides with aromatic amines have shown that solvents capable of hydrogen bonding can significantly influence the reaction rate and outcome. acs.org Such computational insights are invaluable for optimizing reaction conditions in a laboratory setting.

Applications in Advanced Materials Science and Polymer Chemistry

Polymeric Materials Synthesis and Modification

Diethanolamine (B148213) and its derivatives are integral to the synthesis and modification of various polymers, contributing to their structure, properties, and performance.

Diethanolamine can act as a monomer in step-growth polymerization reactions, leading to the formation of polymers with specific functionalities. For instance, it has been used in the synthesis of polyurethane-based hydrogels. In these systems, diethanolamine-derived diols are reacted with polyethylene (B3416737) glycol (PEG) and various diisocyanates. The resulting polymers exhibit thermoresponsive sol-gel transition behaviors, which are tunable by altering the monomer composition. mdpi.com Notably, polymers based on diethanolamine form stable hydrogels, a characteristic attributed to enhanced intermolecular interactions via the free amine groups. mdpi.com

Another application of diethanolamine as a monomer is in the synthesis of water-soluble poly(ethylenediaminetetraacetic acid-diethanolamine) (PEDTA-DEA) through thermal polycondensation with ethylenediaminetetraacetic acid (EDTA). This polymerization results in a polymer with effective scale inhibition properties for calcium sulfate (B86663) and calcium carbonate deposition in industrial water systems. mdpi.com The thermal stability of the resulting polymer was found to be significantly greater than the individual monomers at temperatures above 250°C. mdpi.com

Recent research has also explored the use of diethanolamine in the synthesis of amides and other derivatives that can undergo polymerization. researchgate.net The reactivity of both the amine and hydroxyl groups allows for the formation of diverse polymeric structures. chemicalbook.com

| Polymer Type | Co-monomers | Key Properties/Applications | References |

|---|---|---|---|

| Polyurethane Hydrogels | Polyethylene glycol (PEG), Diisocyanates | Thermoresponsive, injectable drug delivery, embolization therapies | mdpi.com |

| Poly(ethylenediaminetetraacetic acid-diethanolamine) (PEDTA-DEA) | Ethylenediaminetetraacetic acid (EDTA) | Water-soluble, scale inhibitor for industrial water treatment | mdpi.com |

| Polyamidoamines | Di-tert-butyl dicarbonate | Antimicrobial activity | researchgate.net |

Amines, in general, can function as initiators or co-initiators in various polymerization reactions. Tertiary amines have been investigated as initiators for the ring-opening polymerization of strained cyclic esters like β-propiolactone. vot.pl In redox initiation systems, such as the benzoyl peroxide/amine system used for acrylic resins, tertiary aromatic amines act as effective accelerators. researchgate.net The efficiency of these systems can be influenced by the molar ratio of the peroxide to the amine. researchgate.net While direct evidence for ethoxylated amines as primary initiators is specific to the polymerization system, their basic nature suggests potential for initiating anionic or ring-opening polymerizations.

Amines can also function as chain transfer agents, which are crucial for controlling the molecular weight of polymers. wikipedia.org Amine-thiols, for instance, are used as chain transfer agents in aqueous addition polymerizations, resulting in polymers with amine-sulfide terminal groups. google.com These agents are effective in controlling the molecular weight of polymers derived from monoethylenically unsaturated acids. google.com The general mechanism of chain transfer involves the transfer of a reactive center from a growing polymer chain to the chain transfer agent, thereby terminating the original chain and initiating a new one. wikipedia.org While the focus is often on primary and secondary amines, the principles can extend to ethoxylated amines, where the reactivity might be modulated by the ethylene (B1197577) oxide chains.

Branched polyethyleneimine (PEI) is a cationic polymer with a wide range of applications. The conventional synthesis method involves the acid-catalyzed ring-opening polymerization of aziridine (B145994), which results in a branched structure containing primary, secondary, and tertiary amine groups in a roughly 1:2:1 ratio. chemicalbook.comsigmaaldrich.com This method, however, utilizes a highly toxic and volatile monomer. st-andrews.ac.uk

More recent and sustainable approaches for synthesizing branched PEI derivatives have been developed. One such method involves the manganese-catalyzed coupling of ethylene glycol and ethylenediamine. st-andrews.ac.ukresearchgate.net This process is safer and more environmentally benign, producing water as the primary byproduct. st-andrews.ac.uk Another approach is the one-pot, two-stage synthesis from 2-haloethylamine in an aqueous sodium hydroxide (B78521) solution, which proceeds through an aziridine intermediate without its isolation. researchgate.net

Polyethyleneimine ethoxylates (PEIE) are derivatives of PEI where the primary and secondary amine groups are reacted with ethylene oxide. st-andrews.ac.uk This ethoxylation process can modify the properties of PEI, such as its solubility and interaction with other molecules. PEIE has been investigated for various applications, including foam stabilization in detergent formulations, where it provides a long-range electrostatic interaction with anionic or amphoteric surfactants. google.com

| Method | Monomers/Reactants | Key Features | References |

|---|---|---|---|

| Ring-Opening Polymerization | Aziridine | Conventional method, produces highly branched PEI, uses toxic monomer | chemicalbook.comsigmaaldrich.com |

| Manganese-Catalyzed Coupling | Ethylene glycol, Ethylenediamine | Safer, environmentally benign, water as byproduct | st-andrews.ac.ukresearchgate.net |

| One-Pot Two-Stage Synthesis | 2-haloethylamine, NaOH | Avoids isolation of toxic aziridine intermediate | researchgate.net |

Diethanolamine and its analogs, such as triethanolamine (B1662121), play a significant role in the stabilization and cross-linking of polymers. Triethanolamine, for example, acts as a polymer stabilizer by neutralizing acidic impurities and enhancing thermal stability. shreechem.in Its interaction with polymer chains can increase their resistance to high temperatures and reduce oxidative reactions. shreechem.in Similarly, diethanolamine can improve the thermal stability of polymeric blend membranes. When added to a polysulfone/polyvinyl acetate (B1210297) blend, it was observed to increase the thermal degradation temperature of the resulting membrane. dergipark.org.tr

In the context of cross-linking, these amines can act as cross-linking agents, particularly in systems like polyurethane foams and hydrogels. shreechem.innih.gov Cross-linking creates a three-dimensional network structure, which enhances the mechanical strength, elasticity, and chemical resistance of the polymer. shreechem.in In carbomer microgels, amines like triethanolamine are used as neutralizing agents to induce gelification. nih.gov The ability of diethanolamine to form covalent bonds through its amine and hydroxyl groups makes it an effective cross-linker in various polymer systems. Chemical cross-linking methods, in general, are more effective than physical methods due to the formation of stable covalent bonds between polymer chains. mdpi.com

Functional Polymers and Composites

The incorporation of diethanolamine into polymer structures imparts specific functionalities that can be exploited for various applications.

Polystyrene is a widely used polymer that can be readily functionalized to introduce desired chemical properties. beilstein-journals.orgnih.gov Diethanolamine has been used to functionalize polystyrene, creating materials with applications in areas such as adsorption and catalysis. For instance, polystyrene resin functionalized with diethanolamine has been shown to be an effective sorbent for the removal of p-toluenesulfonic acid from aqueous solutions. researchgate.net The functionalized adsorbent (DEA-PS) demonstrated maximum removal efficiency in an acidic pH range. researchgate.net

In another study, poly(vinyl benzyl (B1604629) chloride) (PVBC) was synthesized and subsequently modified with diethanolamine. The surface properties of the resulting diethanolamine-modified polymer were investigated using inverse gas chromatography. tubitak.gov.tr This modification introduces hydroxyl and amine functionalities to the polystyrene backbone, which can alter its surface energy and interaction with other substances. Furthermore, polystyrene-bound diethanolamine-based ionic liquids have been synthesized and used as catalysts for the chemical fixation of CO2 into cyclic carbonates without the need for additional co-catalysts or solvents. bit.edu.cn

| Functionalized Material | Application | Key Finding | References |

|---|---|---|---|

| Diethanolamine-functionalized polystyrene resin (DEA-PS) | Adsorbent for p-toluenesulfonic acid removal | Maximum removal observed at pH range of 2.5-5 | researchgate.net |

| Diethanolamine modified poly(vinyl benzyl chloride) (PVBC-DEA) | Surface property modification | Surface properties characterized by inverse gas chromatography | tubitak.gov.tr |

| Polystyrene-bound diethanolamine based ionic liquids | Catalyst for CO2 fixation | Effective for converting CO2 into cyclic carbonates | bit.edu.cn |

Hybrid Nanostructures (e.g., MXene-Amine Hybrids)

The compound 2-(2-Hydroxyethylamino)ethanol, a form of diethanolamine, presents intriguing possibilities in the realm of advanced materials, particularly in the formation of hybrid nanostructures with two-dimensional (2D) materials like MXenes. MXenes, a class of 2D transition metal carbides and nitrides, are known for their exceptional conductivity, hydrophilicity, and tunable surface chemistry. nih.gov Their surfaces are typically terminated with functional groups such as hydroxyl (-OH), oxygen (-O), or fluorine (-F), which are available for further functionalization. iu.edunih.gov This inherent reactivity allows for the modification of MXene properties and their integration into complex hybrid materials.

Research has demonstrated that the surface of MXenes can be functionalized with various molecules, including those containing amine groups. iu.eduresearchgate.net Amine functionalization can prevent the restacking of MXene sheets, improve their stability against oxidation, and introduce new functionalities for specific applications. researchgate.net For instance, aminosilane (B1250345) coupling agents have been used to graft amine groups onto the MXene surface, reacting with the surface hydroxyl groups. iu.eduresearchgate.net This modification can alter the surface charge and improve the compatibility of MXenes with polymer matrices for applications in composites, sensors, and membranes. iu.eduresearchgate.net

A notable study has explored the use of diethanolamine in the synthesis of flexible, nitrogen-doped Ti3C2 (a common type of MXene) films for supercapacitor electrodes. acs.org In this process, diethanolamine served as a liquid nitrogen-doping source. The nitrogen-containing diethanolamine assisted in achieving nitrogen doping within the Ti3C2 flakes, leading to enhanced capacitive performance. acs.org The study highlights a facile solvothermal method where diethanolamine, assisted by methanol, facilitates a more effective and homogeneous combination with the MXene layers. acs.org This suggests a chemical interaction between the diethanolamine and the MXene surface, leading to a hybrid material with tailored properties for energy storage applications. The presence of hydroxyl groups in the diethanolamine molecule, in addition to the amine group, could play a role in the interaction with the hydroxyl-terminated surfaces of the MXenes, potentially through hydrogen bonding or other surface reactions. researchgate.net While the primary focus of this research was on nitrogen doping, it underscores the potential for creating MXene-amine hybrid structures using molecules like 2-(2-Hydroxyethylamino)ethanol.

Surfactant and Emulsifier Design Principles

The ethoxylation of 2-(2-Hydroxyethylamino)ethanol results in compounds that belong to the broader class of ethoxylated amines, which are versatile non-ionic surfactants. researchgate.net These surfactants are amphiphilic, containing a hydrophobic part (the alkyl group from the amine) and a hydrophilic part (the polyoxyethylene chain). researchgate.net This dual nature allows them to reduce the surface tension at interfaces between different phases, such as oil and water, making them effective surfactants and emulsifiers. venus-goa.com

Relationship between Molecular Structure and Surface Activity

The performance of ethoxylated amine surfactants is intricately linked to their molecular structure, specifically the length of the hydrophobic alkyl chain and the length of the hydrophilic polyoxyethylene (ethoxylate) chain. These structural features determine the surfactant's Hydrophile-Lipophile Balance (HLB), which is a measure of its relative affinity for water and oil.

Hydrophobic Alkyl Chain: The nature of the alkyl group (e.g., from coco, tallow, or oleyl amines) influences the hydrophobicity of the surfactant. Longer alkyl chains generally lead to greater oil solubility.

Degree of Ethoxylation: The number of ethylene oxide units in the polyoxyethylene chain is a critical factor. A higher degree of ethoxylation increases the hydrophilicity and water solubility of the surfactant. researchgate.net This, in turn, affects properties like the cloud point, which is the temperature at which the surfactant becomes insoluble in water.

The HLB value, which can be calculated based on the molecular structure, is a useful predictor of a surfactant's application. mdpi.com Surfactants with low HLB values are more lipophilic and are suitable as water-in-oil (W/O) emulsifiers, while those with high HLB values are more hydrophilic and function as oil-in-water (O/W) emulsifiers, detergents, and solubilizers. hlbcalc.com

The table below illustrates the relationship between the degree of ethoxylation and the HLB value for a series of coco amine ethoxylates, demonstrating how surface activity can be tailored for specific applications.

Advanced Industrial Chemical Processes and Formulations

Ethoxylated amines, including those derived from 2-(2-Hydroxyethylamino)ethanol, are utilized in a wide array of advanced industrial processes and formulations due to their versatile surfactant properties. iu.eduschaerer-surfactants.com Their ability to function as emulsifiers, dispersants, wetting agents, and corrosion inhibitors makes them valuable components in numerous industries. iu.edu

These surfactants are key ingredients in agrochemical formulations , where they act as emulsifiers for pesticides and herbicides, improving the dispersion and stability of the active ingredients in spray solutions. researchgate.netschaerer-surfactants.com In the textile industry , they are used as dyeing assistants, leveling agents, and scouring agents, ensuring uniform dye application and fabric cleanliness. researchgate.netdiplomatacomercial.com

In the oil and gas sector , ethoxylated amines are employed as corrosion inhibitors, forming a protective film on metal surfaces to prevent corrosion in pipelines and refinery equipment. nouryon.com They are also used in drilling fluids and for enhanced oil recovery. researchgate.netnouryon.com Other applications include industrial and institutional cleaners, metalworking fluids, and as intermediates in the synthesis of other specialty chemicals. diplomatacomercial.commdpi.com

The following table provides examples of the industrial applications of various ethoxylated fatty amines, which are representative of the functionalities that ethoxylated 2-(2-Hydroxyethylamino)ethanol could provide.

Environmental Transformations and Biodegradation Research

Biodegradation Pathways of Ethoxylated Amines

The biodegradation of ethoxylated amines is a complex process involving multiple potential pathways, largely dependent on the specific chemical structure and the environmental conditions. The primary degradation of these non-ionic surfactants can be initiated through several mechanisms, including central fission of the molecule or oxidation at the terminus of the polyoxyethylene (EO) chain. nih.gov

A predominant pathway in the aerobic biodegradation of ethoxylated amines is central fission. researchgate.net This mechanism involves the cleavage of the ether bond between the alkyl group and the polyoxyethylene chain or the C(alkyl)-N bond. nih.govresearchgate.net Studies have shown that this cleavage results in the formation of fatty acids and polyethylene (B3416737) glycols (PEGs). researchgate.net

Decisive evidence for this pathway was provided in a study using a pure culture of a Pseudomonas sp., which was found to cleave the C(alkyl)-N bond of octadecyl-bis(2-hydroxyethyl) amine. nih.gov The bacterium utilized the resulting alkyl chain as its sole source of carbon and energy. nih.gov This central fission is considered a detoxification step, as the resulting biodegradation products are generally non-toxic. nih.gov This contrasts with the degradation of other surfactants like alkylphenol ethoxylates, which proceeds via a stepwise shortening of the polyoxyethylene moiety. nih.gov

In addition to central fission, biodegradation can proceed through the oxidative degradation of the different parts of the molecule. This can involve the oxidation of the alkyl chain or the shortening of the polyoxyethylene (EO) chain. nih.gov Research on linear alcohol ethoxylates (AE) has identified parallel aerobic biodegradation pathways: central fission leading to PEG formation, and ω-oxidation of the polyoxyethylene chain. nih.gov The latter pathway results in the formation of carboxylated AE metabolites, followed by the shortening of the EO chain by one unit at a time. nih.gov

Under anaerobic conditions, the degradation mechanism for related alcohol ethoxylates appears to differ. The primary microbial attack is believed to be the cleavage of the terminal EO unit, which releases acetaldehyde (B116499) and progressively shortens the ethoxy chain. researchgate.net Central fission is considered less likely under anaerobic conditions. researchgate.net The degradation of the ethanolamine (B43304) portion of the molecule also proceeds via oxidation, with studies on monoethanolamine (MEA) showing that increasing temperature has a greater impact on its loss than increasing oxygen concentration. ntnu.no

The biodegradation of ethoxylated amines is fundamentally a microbially-mediated process. Diverse microbial communities, particularly bacteria, are responsible for the breakdown of these complex molecules. sparkoncept.com Specific bacterial strains have been identified as being particularly effective at degrading these compounds. For instance, a Pseudomonas sp. was isolated for its ability to perform central fission on an ethoxylated fatty amine. nih.gov Similarly, Pseudomonas desmolyticum has been shown to degrade tallowamine ethoxylate. isca.me

In many environments, the complete mineralization of these compounds is accomplished by microbial consortia rather than a single species. oup.comnih.gov Different microorganisms may specialize in breaking down different parts of the molecule or the resulting intermediates. nih.gov For example, in denitrifying environments, a consortium of two species, Pseudomonas stutzeri and Castellaniella defragens, was shown to be more effective at the complete degradation of an alkylamine than either species alone. oup.com The successful colonization of activated sludge by specific strains can significantly enhance the removal efficiency of these surfactants in wastewater treatment systems. researchgate.net

Metabolite Identification and Analysis in Environmental Systems

Identifying the intermediate and final products of biodegradation is essential for understanding the complete environmental fate of ethoxylated amines. Various analytical techniques are employed to detect and quantify these metabolites in environmental samples.

The degradation of the ethanolamine portion of these molecules leads to a variety of products. Oxidative degradation of monoethanolamine (MEA) has been studied extensively, revealing a complex mixture of metabolites. researchgate.net Analytical strategies often involve a combination of liquid and gas chromatography coupled with mass spectrometry to identify these compounds. researchgate.netsemanticscholar.org